molecular formula C20H25N3O4 B2492994 ethyl 1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate CAS No. 1185070-73-8

ethyl 1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate

Cat. No.: B2492994
CAS No.: 1185070-73-8
M. Wt: 371.437
InChI Key: NRHCAPMYFWPRKY-UHFFFAOYSA-N
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Description

The compound ethyl 1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate features a pyrazole core substituted with a 3-methoxyphenyl group at position 3 and a methyl group at position 1. The pyrazole is further conjugated to a piperidine ring via a carbonyl linkage, with an ethyl ester at position 3 of the piperidine. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse biological and material science applications.

Properties

IUPAC Name

ethyl 1-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-4-27-20(25)15-8-6-10-23(13-15)19(24)18-12-17(21-22(18)2)14-7-5-9-16(11-14)26-3/h5,7,9,11-12,15H,4,6,8,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHCAPMYFWPRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=NN2C)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of piperidine derivatives with pyrazole intermediates. The general synthetic route typically involves:

  • Formation of Pyrazole Ring : The reaction of 3-methoxyphenyl hydrazine with appropriate carbonyl compounds.
  • Carboxylation : Introduction of the carboxylic acid moiety at the 5-position of the pyrazole ring.
  • Esterification : Reacting with ethyl alcohol to form the ethyl ester.

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. Key areas of activity include:

  • Anticancer Activity : Pyrazole derivatives have shown significant anticancer properties against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. For instance, compounds with similar structures have demonstrated IC50 values ranging from 2.43 to 14.65 μM against these cell lines .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, which is common among pyrazole derivatives. Studies indicate that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .
  • Antimicrobial Properties : Research indicates that some pyrazole analogs exhibit antimicrobial activity against a range of pathogens, making them candidates for further development as therapeutic agents .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key metabolic enzymes. For example, inhibition of acetylcholinesterase (AChE) has been noted in related compounds, which may have implications for neurodegenerative diseases .
  • Cell Cycle Modulation : Some studies suggest that these compounds can induce apoptosis in cancer cells by affecting cell cycle progression and enhancing caspase activity .

Table 1: Biological Activity Summary

Activity TypeTarget CellsIC50 Values (μM)References
AnticancerMDA-MB-2312.43 - 7.84
HepG24.98 - 14.65
Anti-inflammatoryVariousNot Specified
AntimicrobialVarious pathogensNot Specified

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer properties of pyrazole derivatives, several compounds were screened for their ability to inhibit growth in MDA-MB-231 and HepG2 cells. The most promising candidates were further evaluated for their effects on microtubule assembly and apoptosis induction.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of a related pyrazole compound, where it was found to significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for its therapeutic application in inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate has shown promise as a lead compound in drug development due to its potential therapeutic effects.

  • Anti-inflammatory Activity : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory process. Studies indicate that it can effectively reduce inflammation in various animal models .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration as an antibiotic agent .

Agricultural Applications

The compound's unique structure allows it to function as a pesticide.

  • Fungicidal Activity : this compound has demonstrated effectiveness against fungal pathogens such as Erysiphe graminis, responsible for powdery mildew. Field trials have shown over 80% efficacy in controlling this pathogen .
  • Insecticidal Properties : Laboratory studies indicate significant mortality rates among pests like Aphis fabae within short exposure times, highlighting its potential as a rapid-action insecticide .

Material Science

The compound's unique chemical structure also positions it as a valuable material for developing novel polymers and materials with specific properties.

Case Studies

Recent case studies have highlighted the effectiveness of this compound in practical applications:

Fungal Control

In field trials conducted over two growing seasons, formulations containing the compound showed over 80% efficacy against Erysiphe graminis, significantly outperforming untreated controls. This suggests its viability as an alternative to conventional fungicides.

Insect Management

Laboratory assays demonstrated that the compound resulted in over 90% mortality rates among Aphis fabae populations within 48 hours of exposure, indicating rapid action against aphid infestations. These findings support its potential use in integrated pest management strategies.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further functionalization.

Reaction Conditions Reagents Product
Acidic hydrolysis (H₂SO₄, reflux)H₂O/H⁺1-(3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidine-3-carboxylic acid
Basic hydrolysis (NaOH, ethanol/H₂O)OH⁻Sodium salt of the carboxylic acid derivative

Key Notes

  • Reaction rates depend on steric hindrance from the piperidine and pyrazole groups .

  • The carboxylic acid product can serve as a precursor for amide coupling or salt formation.

Pyrazole Ring Functionalization

The pyrazole core participates in electrophilic substitution and cycloaddition reactions. The 3-methoxyphenyl substituent directs electrophiles to specific positions via resonance effects.

Example: Nitration

Reaction Conditions Reagents Product
Nitrating mixture (HNO₃/H₂SO₄)NO₂⁺Nitro-substituted derivative at the pyrazole’s 4-position

Mechanistic Insight

  • The electron-donating methoxy group on the phenyl ring deactivates the pyrazole, favoring nitration at the less hindered 4-position .

Carbonyl Group Reactions

The pyrazole-5-carbonyl group engages in nucleophilic acyl substitutions, enabling access to amides or thioesters.

Reaction Type Reagents Product
AmidationR-NH₂ (e.g., methylamine)1-(3-(3-Methox

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Ethyl 3-(3-Methoxyphenyl)-1H-Pyrazole-5-Carboxylate (CAS 723339-63-7)
  • Structure : Lacks the piperidine-3-carboxylate moiety present in the target compound.
  • Key Differences : The absence of the piperidine ring reduces molecular weight (MW: ~290 vs. ~400 for the target) and hydrogen-bonding capacity.
  • Implications : Lower solubility in polar solvents compared to the target compound .
1-(3-Chlorophenyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carboxaldehyde
  • Structure : Features a chlorophenyl and methoxyphenyl substituents on the pyrazole, with an aldehyde group.
  • Key Differences : The aldehyde group introduces higher reactivity but lower metabolic stability compared to the ester and piperidine groups in the target.

Modifications to the Piperidine and Ester Groups

Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate
  • Structure : Contains a bicyclic naphthyridine system instead of a piperidine, with an ethyl ester.
  • Key Differences : The naphthyridine ring increases rigidity and may enhance binding to planar biological targets (e.g., enzymes).
  • Synthesis : Prepared via hydrogenation of a nitro intermediate, yielding diastereomers with distinct NMR profiles .
1-[(6-Chloro-3-Pyridyl)Methyl]-N-(4-Ethoxyphenyl)-3-Phenyl-1H-Pyrazole-5-Carboxamide
  • Structure : Replaces the piperidine-ester with a carboxamide and chloropyridylmethyl group.
  • ~2.8 for the target).
  • Crystallography : Dihedral angles between pyrazole and aromatic rings (7.7–89.2°) suggest conformational flexibility differences .

Functional Group Replacements

Ethyl 4-Methyl-2-{2-[5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-Yl]Ethyl}-1,3-Thiazole-5-Carboxylate
  • Structure : Incorporates a thiazole ring and trifluoromethyl group.
1-[(1-Ethyl-5-Methyl-1H-Pyrazol-4-Yl)Sulfonyl]Piperidine-3-Carboxylic Acid
  • Structure : Replaces the ester with a sulfonyl group and carboxylic acid.
  • Key Differences : The sulfonyl group enhances acidity (pKa ~1–2) and may improve target binding through ionic interactions, contrasting with the ester’s neutral character .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight Key Functional Groups ClogP Notable Bioactivity
Target Compound ~400 Pyrazole, Piperidine, Ester ~2.8 Under investigation
Ethyl 3-(3-Methoxyphenyl)-1H-Pyrazole-5-Carboxylate ~290 Pyrazole, Ester ~2.1 N/A
1-(3-Chlorophenyl)-3-(4-Methoxyphenyl)-Pyrazole-4-Carboxaldehyde ~315 Pyrazole, Aldehyde ~3.0 Anti-inflammatory (ED₅₀: 2.5 mg/kg)
1-[(6-Chloro-3-Pyridyl)Methyl]-Pyrazole-5-Carboxamide ~435 Pyrazole, Carboxamide ~3.5 Antitumour (in vitro)

Research Findings and Implications

  • Substituent Effects : The 3-methoxyphenyl group in the target compound enhances solubility compared to chlorinated analogs (e.g., ~2.8 ClogP vs. ~3.5 for chloropyridyl derivatives) .
  • Piperidine vs. Naphthyridine : The piperidine ring in the target compound offers a balance of flexibility and hydrogen-bonding capacity, whereas naphthyridine-based analogs may exhibit stronger planar interactions .
  • Biological Relevance : Pyrazole-carboxamide derivatives (e.g., ) show antitumour activity, suggesting the target compound’s ester and piperidine groups could be optimized for similar applications .

Q & A

Basic: What are the common synthetic routes for ethyl 1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by coupling with the piperidine-carboxylate moiety. Key steps include cyclocondensation (e.g., using ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives) and subsequent acylation or nucleophilic substitution. For example, describes a similar compound synthesized via coupling of an aminoethyl pyrazole with a carbonyl-containing intermediate under reflux conditions . Characterization often employs 1^1H NMR (e.g., δ 1.18–1.21 ppm for ethyl ester protons) and ESI-MS for molecular weight confirmation .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer:
Optimization requires systematic variation of parameters:

  • Temperature: Reflux in polar aprotic solvents (e.g., DMF or THF) enhances reaction rates for acylation steps .
  • Catalysts: Use of palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling reactions, as seen in for nitroarene reductive cyclization .
  • Stoichiometry: Adjusting molar ratios of reactants (e.g., 1.2:1 for nucleophile:electrophile) to minimize side products .
    Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity (>95%) .

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • 1^1H/13^{13}C NMR: Assign peaks for key groups (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.6–7.8 ppm) .
  • X-ray Crystallography: Resolve stereochemistry, as demonstrated in for a related pyrazole-piperidine structure .
  • Mass Spectrometry (ESI-MS or HRMS): Confirm molecular ion peaks (e.g., [M+1]+^+ at m/z 450.2) .

Advanced: How can contradictions in spectral data (e.g., NMR shifts) between studies be resolved?

Methodological Answer:

  • Cross-Validation: Compare data with structurally similar compounds (e.g., ’s difluoromethyl pyrazole derivatives) .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict chemical shifts and compare with experimental values .
  • Solvent Effects: Account for deuterated solvent-induced shifts (e.g., DMSO-d6_6 vs. CDCl3_3) .

Basic: What biological activities have been reported for this compound?

Methodological Answer:
While direct data is limited, structurally related pyrazole-piperidine hybrids show:

  • Enzyme Inhibition: Interaction with Lp-PLA2 ( ) and kinase targets via carbonyl groups .
  • Antimicrobial Activity: Analogues with fluorophenyl substituents exhibit activity against Gram-positive bacteria .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation: Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., -CF3_3) or donating (-OH) groups to assess activity changes .
  • Bioisosteric Replacement: Swap the piperidine ring with azetidine () to study conformational effects .
  • Assay Design: Use fluorescence polarization or SPR to quantify target binding affinity .

Basic: What methods are used to assess purity and stability?

Methodological Answer:

  • HPLC/GC: Monitor purity (>98% by GC, as in ) with C18 columns and acetonitrile/water gradients .
  • Stability Testing: Accelerated degradation studies (40°C/75% RH) to identify hydrolytic or oxidative degradation products .

Advanced: How to address stability challenges under physiological conditions?

Methodological Answer:

  • pH Stability Profiling: Incubate the compound in buffers (pH 1–10) and analyze degradation via LC-MS .
  • Prodrug Strategies: Modify the ethyl ester to a tert-butyl ester for enhanced plasma stability .

Basic: What computational approaches predict this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets like Lp-PLA2 (PDB: 3F9P) .
  • Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors) using Schrödinger’s Phase .

Advanced: How to validate binding mechanisms using molecular dynamics (MD) simulations?

Methodological Answer:

  • Simulation Setup: Run 100-ns MD simulations (AMBER or GROMACS) to assess target-ligand complex stability .
  • Free Energy Calculations: Compute binding energies (MM-PBSA/GBSA) to correlate with experimental IC50_{50} values .

Basic: How to evaluate ecological impact given limited toxicity data?

Methodological Answer:

  • Read-Across Models: Use data from structurally similar compounds (e.g., ’s pyrazole derivatives) to predict persistence or bioaccumulation .
  • In Silico Tools: Apply EPI Suite to estimate logP (3.2) and biodegradability .

Advanced: How to resolve discrepancies in reported bioactivity across studies?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell lines, incubation times) from and to identify confounding factors .
  • Dose-Response Curves: Re-evaluate IC50_{50} values under standardized protocols .

Basic: What toxicity evaluation strategies are recommended?

Methodological Answer:

  • In Vitro Assays: Use HepG2 cells for hepatotoxicity screening (MTT assay) .
  • Acute Toxicity: Follow OECD 423 guidelines, referencing SDS data () for initial hazard classification .

Advanced: How to investigate the mechanism of action for novel biological targets?

Methodological Answer:

  • Pull-Down Assays: Use biotinylated derivatives to isolate target proteins from cell lysates .
  • Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

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